![molecular formula C63H118O6 B14427355 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate CAS No. 81702-45-6](/img/structure/B14427355.png)
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long-chain fatty acid esters, which are derived from octadec-9-enoic acid and tetracosanoic acid. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate typically involves the esterification of glycerol with octadec-9-enoic acid and tetracosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification reactors. The process involves the continuous feeding of glycerol and fatty acids into the reactor, along with the catalyst. The reaction mixture is then subjected to high temperatures and pressures to achieve efficient esterification. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxyl derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis[(octadec-9-enoyl)oxy]propyl octadecanoate
- 2,3-Bis[(octanoyloxy)propyl (9Z)-9-octadecenoate
- 9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester
Uniqueness
2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and interact with enzymes makes it particularly valuable in biological and medical research. Additionally, its emollient and surfactant properties make it a versatile compound in industrial applications.
Propriétés
Numéro CAS |
81702-45-6 |
|---|---|
Formule moléculaire |
C63H118O6 |
Poids moléculaire |
971.6 g/mol |
Nom IUPAC |
2,3-di(octadec-9-enoyloxy)propyl tetracosanoate |
InChI |
InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-38-41-44-47-50-53-56-62(65)68-59-60(69-63(66)57-54-51-48-45-42-39-35-27-24-21-18-15-12-9-6-3)58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3 |
Clé InChI |
OZGHAUBMNCOWIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


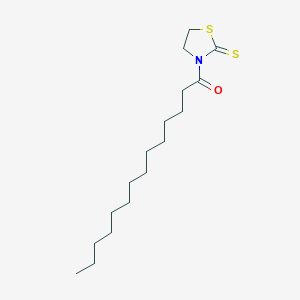
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
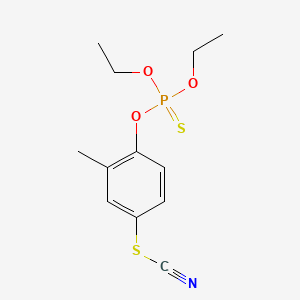
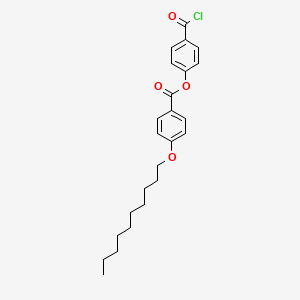
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
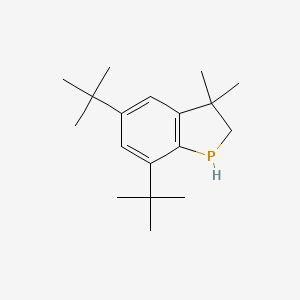
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
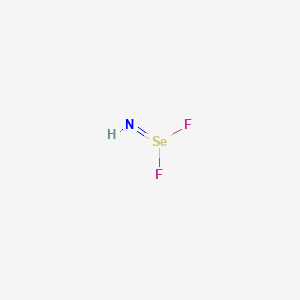

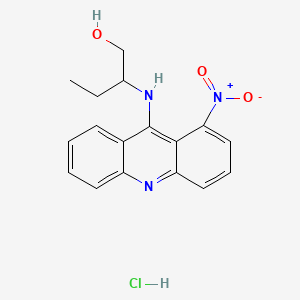

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
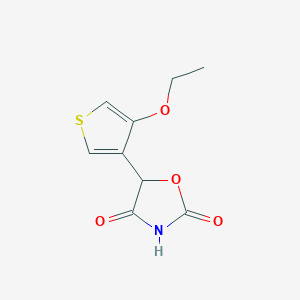
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
